1-(ethoxymethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethoxymethyl group and a carboxylic acid group. It is a clear, colorless liquid that has found applications in various fields due to its unique chemical structure .
Preparation Methods
The synthesis of 1-(ethoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and cyclobutanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various cyclobutane derivatives, alcohols, and ketones .
Scientific Research Applications
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid has garnered interest in scientific research due to its potential biological activity and diverse applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, alteration of cellular signaling pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups and lacks the ethoxymethyl substitution, resulting in different chemical reactivity and applications.
Cyclobutanecarboxylic acid: A simpler derivative with only one carboxylic acid group, used in various synthetic applications.
1-(Hydroxymethyl)cyclobutane-1-carboxylic acid: Similar to this compound but with a hydroxymethyl group instead of an ethoxymethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ethoxymethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1387557-17-6 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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